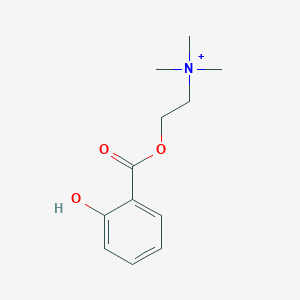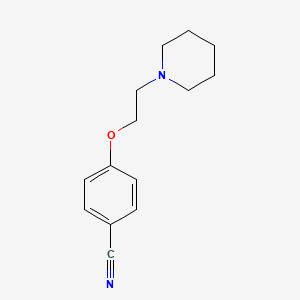
2-(9H-fluoren-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-2-yl)acetic acid is an organic compound with the molecular formula C15H12O2 It consists of a fluorene moiety attached to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(9H-fluoren-2-yl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by hydrolysis . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Fluorenone or fluorenecarboxylic acid.
Reduction: Fluorenemethanol or fluorene.
Substitution: Halogenated fluorenes.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
9-Fluoreneacetic acid: Similar structure but with the acetic acid group attached at a different position on the fluorene ring.
Fluorenone: An oxidized form of fluorene with a ketone group.
Fluorenemethanol: A reduced form of fluorene with a hydroxyl group.
Uniqueness: 2-(9H-fluoren-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)8-10-5-6-14-12(7-10)9-11-3-1-2-4-13(11)14/h1-7H,8-9H2,(H,16,17) |
Clave InChI |
JZFNJONRKSSDGV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)



